2,3-Dichloro-4-methoxybenzaldehyde
Description
2,3-Dichloro-4-methoxybenzaldehyde is a halogenated aromatic aldehyde featuring a benzaldehyde core substituted with two chlorine atoms at the 2- and 3-positions and a methoxy group at the 4-position. Its molecular formula is C₈H₆Cl₂O₂ (molecular weight: 205.04 g/mol).
Properties
IUPAC Name |
2,3-dichloro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXHVUVCWTIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515266 | |
| Record name | 2,3-Dichloro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41827-86-5 | |
| Record name | 2,3-Dichloro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-methoxybenzaldehyde typically involves the chlorination of 4-methoxybenzaldehyde. One common method is the reaction of 4-methoxybenzaldehyde with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Produces 2,3-dichloro-4-methoxybenzoic acid.
Reduction: Produces 2,3-dichloro-4-methoxybenzyl alcohol.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dichloro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine atoms and the methoxy group can influence its reactivity and binding affinity, making it a useful tool in studying enzyme mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The compound’s properties are influenced by the positions of chlorine and methoxy groups. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Commercial Comparison
Key Findings from Structural Comparisons
Electronic Effects: The chlorine atoms in this compound are electron-withdrawing, reducing electron density on the aromatic ring and increasing electrophilicity at the aldehyde group. The methoxy group at the 4-position donates electrons via resonance, creating a push-pull electronic effect that may enhance reactivity in nucleophilic additions compared to non-methoxy analogs .
Hydrogen Bonding and Crystallography :
- Analogs with hydroxyl groups (e.g., 2,4-Dichloro-3-hydroxybenzaldehyde) exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility. In contrast, the methoxy group in this compound participates in weaker C–H···O interactions, as observed in related methoxybenzaldehydes .
- Crystallographic studies of similar compounds often employ software like SHELXL for refinement, though direct data on this compound’s crystal structure is unavailable .
Commercial Availability and Synthesis :
- Methyl- and methoxy-substituted benzaldehydes (e.g., 3-Methoxy-4-methylbenzaldehyde) are commercially available at >95% purity, with prices reflecting synthesis complexity. The absence of this compound in catalogs suggests it may require custom synthesis, likely via chlorination of 4-methoxybenzaldehyde precursors .
Biological Activity
2,3-Dichloro-4-methoxybenzaldehyde (DCMBA) is an aromatic compound notable for its unique substitution pattern, which significantly influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and agrochemicals. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClO
- Molecular Weight : 205.06 g/mol
- Structure : The compound features two chlorine atoms and a methoxy group attached to a benzaldehyde structure, enhancing its lipophilicity and reactivity with biological systems.
DCMBA exhibits its biological activity primarily through enzyme inhibition and interaction with biological macromolecules. Its mechanism involves:
- Enzyme Inhibition : DCMBA can bind to the active sites of specific enzymes, inhibiting their activity. This property is critical for studying enzyme mechanisms and pathways in biochemical assays.
- Electrophilic Nature : The presence of chlorine and methoxy groups enhances its electrophilicity, allowing it to interact with nucleophiles in proteins and nucleic acids, potentially leading to altered biological functions.
Antimicrobial Properties
Research indicates that DCMBA may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, suggesting that DCMBA could be explored for potential use as an antimicrobial agent.
Cytotoxicity
In vitro studies have demonstrated that DCMBA exhibits cytotoxic effects on certain cancer cell lines. For instance:
- Case Study : A study investigated the cytotoxic activity of DCMBA derivatives against breast cancer cells. The results indicated significant antiproliferative effects, highlighting the potential of DCMBA as a lead compound in cancer therapy .
Synthesis and Derivatives
DCMBA serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its derivatives have been studied for enhanced biological activities:
- Oxidation Products : DCMBA can be oxidized to form 2,3-dichloro-4-methoxybenzoic acid.
- Reduction Products : It can also be reduced to yield 2,3-dichloro-4-methoxybenzyl alcohol.
Comparative Studies
Comparative studies with structurally similar compounds reveal that the substitution pattern significantly affects biological activity. For example:
- 2,3-Dichloro-5-methoxybenzaldehyde has been noted for its insecticidal properties due to its chlorinated structure, similar to those observed in DCMBA.
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
